N-Methyl-4-biphenylamine
Overview
Description
N-Methyl-4-biphenylamine is an organic compound with the chemical formula C13H13N. It is a derivative of biphenyl and is commonly used in scientific research due to its unique chemical properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
N-Methyl-4-biphenylamine is a derivative of phenylamine, also known as aniline or aminobenzene . Phenylamine is a primary amine, a compound in which one of the hydrogen atoms in an ammonia molecule has been replaced by a hydrocarbon group . The primary target of this compound is likely to be similar to that of phenylamine, interacting with the delocalized electrons in the benzene ring .
Mode of Action
The mode of action of this compound involves the interaction between the delocalized electrons in the benzene ring and the lone pair on the nitrogen atom . The lone pair overlaps with the delocalized ring electron system, increasing the electron density around the ring . This makes the ring much more reactive than it is in benzene itself . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .
Biochemical Pathways
It is known that phenylamine derivatives can impact dna and histone epigenetic modification . The donation of the nitrogen’s lone pair into the ring system could potentially affect these biochemical pathways .
Pharmacokinetics
It is known that phenylamine is slightly soluble in water . This could impact the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and thus its bioavailability.
Result of Action
It is known that phenylamine derivatives can cause dna damage, which is thought to be mediated by the formation of dna adducts . It is possible that this compound could have similar effects.
Action Environment
The action of this compound can be influenced by environmental factors. For example, phenylamine darkens rapidly on exposure to light and air . This could potentially affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
It is known that phenylamine compounds, to which N-Methyl-4-biphenylamine belongs, interact with the delocalized electrons in the benzene ring . This interaction increases the electron density around the ring, making it more reactive . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .
Molecular Mechanism
It is known that the lone pair on the nitrogen atom of phenylamine compounds interacts with the delocalized electrons in the benzene ring This interaction could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-4-biphenylamine can be synthesized through several methods. One common method involves the N-arylation of amines with arylboronic acids under ball milling conditions . This method uses arylboronic acids, amines, bases, and organocatalysts, and the reaction is carried out in a planetary-centrifugal mill. The reaction mixture is ball milled, and the products are purified by silica gel chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-biphenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted biphenylamine compounds .
Scientific Research Applications
N-Methyl-4-biphenylamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the study of biomolecule-ligand complexes and structure-based drug design.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the production of dyes and as a rubber antioxidant.
N-Phenyl-4-biphenylamine: Another derivative of biphenyl, used in similar applications as N-Methyl-4-biphenylamine.
Uniqueness
This compound is unique due to its specific methylation, which imparts distinct chemical properties and reactivity compared to other biphenylamine derivatives. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
N-methyl-4-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYJYDILAMMXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187328 | |
Record name | 4-Biphenylamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3365-81-9 | |
Record name | 4-Biphenylamine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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